molecular formula C23H24N6O2 B2912372 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide CAS No. 2097865-75-1

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide

Cat. No. B2912372
M. Wt: 416.485
InChI Key: LFRSPGCKOZCZRA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a cyclopenta[c]pyridazin-3-yl group, a piperidine-3-carboxamide group, and a phenyl group with a hydroxypyridazin-3-yl substituent. These groups suggest that the compound could have interesting biological activity, but without specific studies, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopenta[c]pyridazin-3-yl group would likely contribute to the rigidity of the molecule, while the piperidine ring could introduce some flexibility. The presence of the hydroxypyridazin-3-yl group on the phenyl ring could also have interesting effects on the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could increase its polarity, potentially making it more soluble in polar solvents. The rigidity of the cyclopenta[c]pyridazin-3-yl group could also influence its physical properties .

Safety And Hazards

Without specific toxicity studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential uses. For example, if it shows promising biological activity, it could be studied as a potential drug .

properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c30-22-11-10-20(26-28-22)17-7-1-2-8-19(17)24-23(31)16-6-4-12-29(14-16)21-13-15-5-3-9-18(15)25-27-21/h1-2,7-8,10-11,13,16H,3-6,9,12,14H2,(H,24,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRSPGCKOZCZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C3CCCC3=C2)C(=O)NC4=CC=CC=C4C5=NNC(=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(6-hydroxypyridazin-3-yl)phenyl]piperidine-3-carboxamide

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